molecular formula C60H102O28 B570956 Ginsenoside Ra0 CAS No. 112722-00-6

Ginsenoside Ra0

Cat. No.: B570956
CAS No.: 112722-00-6
M. Wt: 1271.4 g/mol
InChI Key: LDIAQNKCRRXZCD-JKIFXVOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ginsenoside Ra0 is a protopanaxadiol-type triterpenoid saponin isolated from the roots of Panax ginseng . It is part of the complex mixture of ginsenosides, which are considered the primary bioactive constituents of ginseng and have been associated with a wide spectrum of pharmacological activities, including potential effects on the central nervous and cardiovascular systems . The compound has a molecular weight of 1271.62 g/mol . In the context of research on anti-osteoporotic activities, this compound was identified among a total of 40 ginsenosides analyzed, indicating its relevance in the holistic study of ginseng's components . Like other ginsenosides, its presence and concentration can be influenced by the ginseng species, age, and processing methods . This product is presented as a high-purity chemical standard to support analytical and biological research. It is intended for use as a reference compound in studies focusing on the phytochemical profiling of ginseng species, metabolism, biosynthesis, and the exploration of its individual biological functions. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

112722-00-6

Molecular Formula

C60H102O28

Molecular Weight

1271.4 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C60H102O28/c1-24(2)10-9-14-60(8,88-53-48(78)43(73)40(70)31(84-53)23-79-51-46(76)41(71)36(66)27(19-61)80-51)25-11-16-59(7)35(25)26(65)18-33-57(5)15-13-34(56(3,4)32(57)12-17-58(33,59)6)85-54-49(44(74)38(68)29(21-63)82-54)87-55-50(45(75)39(69)30(22-64)83-55)86-52-47(77)42(72)37(67)28(20-62)81-52/h10,25-55,61-78H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30+,31+,32-,33+,34-,35-,36+,37+,38+,39+,40+,41-,42-,43-,44-,45-,46+,47+,48+,49+,50+,51+,52-,53-,54-,55-,57-,58+,59+,60-/m0/s1

InChI Key

LDIAQNKCRRXZCD-JKIFXVOUSA-N

SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C

Synonyms

Ginsenoside Ra0

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ginsenoside Ra0 typically involves extraction from Panax ginseng roots followed by purification processes. The extraction is usually performed using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques like high-performance liquid chromatography (HPLC) to isolate this compound.

Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation using microbial enzymes. For instance, glycosidases from microorganisms such as Saccharomyces cerevisiae can be employed to convert precursor ginsenosides into this compound. This method is advantageous due to its specificity and efficiency in producing high yields of the target compound .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Ra0 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the ginsenoside structure.

    Reduction: Reduction reactions can alter the double bonds within the triterpene backbone.

    Substitution: Substitution reactions can replace specific functional groups with others, potentially modifying the biological activity of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ginsenoside derivatives with altered pharmacological properties .

Scientific Research Applications

Pharmacological Properties

Ginsenoside Ra0 exhibits a range of biological activities that contribute to its therapeutic potential. Key properties include:

  • Anti-inflammatory Effects : this compound has been shown to modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.
  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from damage, suggesting its potential use in neurodegenerative diseases.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the therapeutic applications of this compound:

  • Rheumatoid Arthritis :
    • A study indicated that various ginsenosides, including this compound, could alleviate symptoms of rheumatoid arthritis by modulating immune responses and reducing inflammation in joint tissues .
  • Neurodegenerative Diseases :
    • Research has shown that this compound can enhance neuronal survival and function in models of Alzheimer's disease by promoting neurogenesis and reducing neuroinflammation .
  • Cancer Therapeutics :
    • In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Data Tables

The following table summarizes findings from various studies on the effects of this compound:

Study FocusFindingsReference
Anti-inflammatory EffectsReduced levels of IL-6 and TNF-alpha in treated models
NeuroprotectionEnhanced neuronal survival in models of neurodegeneration
Anticancer ActivityInhibited proliferation of breast cancer cells through apoptosis induction

Mechanism of Action

The mechanism of action of Ginsenoside Ra0 involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Ginsenosides

Ginsenosides are classified into protopanaxadiol (PPD) and protopanaxatriol (PPT) types based on their aglycone structures. Ra0’s structural complexity and glycosylation pattern place it in a unique category, but it shares similarities with the following compounds:

2.1. Ginsenoside Re
  • Structure: PPT-type with sugar moieties at C-6 (glucose) and C-20 (rhamnose-glucose) .
  • Molecular Weight : 946 Da .
  • Key Differences :
    • Re has fewer sugars (3 sugar units vs. Ra0’s ≥4) and a smaller molecular weight .
    • Re exhibits anti-diabetic and cardioprotective effects , while Ra0’s bioactivity is unreported .
2.2. Ginsenoside Rb1
  • Structure : PPD-type with glucose units at C-3 and C-20 .
  • Molecular Weight : 1,129 Da (estimated from structural data).
  • Key Differences: Rb1 is smaller and less glycosylated than Ra0. Rb1 is neuroprotective and modulates Ca²⁺ signaling, whereas Ra0’s functional roles are unknown .
2.3. Ginsenoside Rd
  • Structure : PPD-type with glucose at C-3 and a deoxyhexose at C-20 .
  • Molecular Weight : 946 Da.
  • Key Differences :
    • Rd has simpler glycosylation and demonstrates anti-inflammatory and antioxidant activity via NF-κB and MAPK pathways. Ra0’s larger structure may target distinct pathways .
2.4. Ginsenoside Rg3
  • Structure : PPD-type with two glucose units at C-3 and C-20 .
  • Molecular Weight : 785 Da.
  • Key Differences :
    • Rg3 is smaller and shows anti-cancer activity , while Ra0’s size may limit membrane permeability .

Structural and Functional Comparison Table

Parameter Ginsenoside Ra0 Ginsenoside Re Ginsenoside Rb1 Ginsenoside Rd Ginsenoside Rg3
Aglycone Type Dammarane PPT PPD PPD PPD
Sugar Units ≥4 (exact unknown) 3 2 2 2
Molecular Weight 1,270.66 Da 946 Da ~1,129 Da 946 Da 785 Da
Key Activities Uncharacterized Anti-diabetic Neuroprotective Anti-inflammatory Anti-cancer
Source Cultivated ginseng Panax spp. Panax spp. Panax spp. Panax spp.
References

Biological Activity

Ginsenoside Ra0 is a bioactive compound derived from Panax ginseng, a traditional herbal medicine known for its various health benefits. This article explores the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Ginsenosides

Ginsenosides are a class of steroid glycosides and triterpenoid saponins that exhibit a wide range of biological activities. They are categorized into different types based on their chemical structure, including protopanaxadiol and protopanaxatriol. This compound is part of the protopanaxadiol group, which is known for its significant pharmacological properties.

Pharmacological Effects

Recent studies have highlighted several key biological activities associated with this compound:

  • Anti-inflammatory Activity :
    • This compound has been shown to inhibit inflammatory pathways, particularly through the suppression of the NF-κB signaling pathway. This inhibition leads to decreased expression of pro-inflammatory cytokines such as TNFα and IL-1β, which are critical in the inflammatory response .
  • Neuroprotective Effects :
    • Research indicates that this compound may protect neuronal cells from damage induced by oxidative stress. It enhances the expression of neuroprotective factors and reduces apoptosis in neuronal cells, suggesting its potential role in treating neurodegenerative diseases .
  • Antitumor Activity :
    • This compound exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
  • Cardiovascular Protection :
    • Studies suggest that this compound can improve cardiovascular health by reducing oxidative stress and inflammation in vascular tissues, which may help prevent atherosclerosis and other cardiovascular diseases .

The biological activity of this compound is mediated through various molecular mechanisms:

  • Inhibition of NF-κB Pathway : this compound inhibits the phosphorylation and nuclear translocation of NF-κB, thereby reducing the expression of inflammatory genes .
  • Regulation of Apoptotic Pathways : It modulates apoptotic signaling by affecting the balance between pro-apoptotic and anti-apoptotic proteins, leading to enhanced survival of healthy cells while promoting death in cancerous cells .
  • Enhancement of Antioxidant Defense : this compound increases the levels of endogenous antioxidants, which helps mitigate oxidative damage in cells .

Case Studies and Research Findings

Several studies have provided insights into the efficacy and safety profile of this compound:

StudyModelFindings
In vitro (HeLa cells)Demonstrated cytotoxic effects with IC50 values indicating significant anti-proliferative activity.
Animal model (rats)Showed neuroprotective effects against induced oxidative stress; improved cognitive function in behavioral tests.
In vivo (mouse models)Indicated potential protective effects against cardiovascular diseases through modulation of lipid profiles and inflammatory markers.

Q & A

Q. What criteria ensure reproducibility in preclinical studies of this compound?

  • Methodological Answer :
  • ARRIVE guidelines : Report animal sex, age, and housing conditions.
  • Blinding : Randomize treatment allocation and use double-blinding in efficacy studies.
  • Data sharing : Deposit raw spectra, chromatograms, and datasets in repositories like Zenodo or Figshare .

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